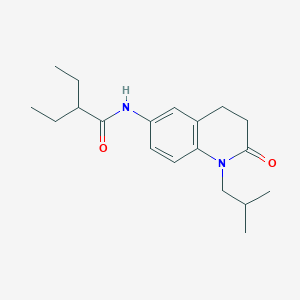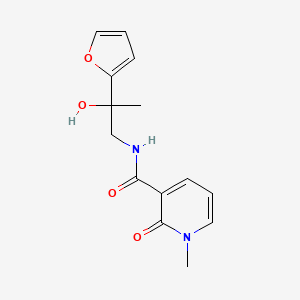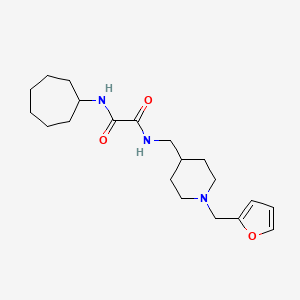
2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains functional groups such as an amide and a tetrahydroquinoline, which is a type of heterocyclic compound .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, amide bonds can be formed through the reaction of a carboxylic acid and an amine. The tetrahydroquinoline could potentially be synthesized through a Povarov reaction or similar methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic tetrahydroquinoline and the flexible alkyl chains .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and functional groups. These could influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antioxidant Properties
The compound exhibits antioxidant activity due to its unique chemical structure. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. Researchers have explored its potential as a natural antioxidant in food preservation, skincare products, and pharmaceutical formulations .
Nutraceuticals and Functional Foods
As a derivative of quinoline, this compound has been investigated for its nutraceutical properties. Nutraceuticals are bioactive compounds found in foods that provide health benefits beyond basic nutrition. Researchers are exploring its use in functional foods, dietary supplements, and personalized nutrition. Its potential effects on immune modulation, cardiovascular health, and cognitive function are of particular interest .
Polymer Additives and Plastics
The compound’s ester functionality makes it suitable for use as a plasticizer or polymer additive. It enhances the flexibility, processability, and mechanical properties of polymers. Researchers have studied its compatibility with various polymer matrices, including cellulose-based resins, vinyl polymers, and synthetic rubbers. Applications range from packaging materials to medical devices .
Stress-Responsive Agents in Livestock
In animal husbandry, stress during transportation, handling, and slaughter negatively impacts meat quality. This compound has shown promise as a stress-responsive agent. It helps mitigate the effects of stress on livestock, reducing mortality rates during transportation and improving meat quality. Researchers are exploring its use in feed additives and management practices.
Biodegradable Coatings and Films
Given its ester group and quinoline backbone, this compound has been investigated for biodegradable coatings and films. These materials find applications in agriculture (such as controlled-release fertilizers), packaging, and biomedical devices. Researchers are optimizing its properties to balance mechanical strength, biocompatibility, and controlled degradation.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14(6-2)19(23)20-16-8-9-17-15(11-16)7-10-18(22)21(17)12-13(3)4/h8-9,11,13-14H,5-7,10,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAKZAPKRMQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)
![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2657413.png)


![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)
![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)


![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)

![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)